molecular formula C20H19N3S4 B13824702 N-(Benzothiazol-2-ylthio)-N-cyclohexylbenzothiazole-2-sulphenamide CAS No. 3264-02-6

N-(Benzothiazol-2-ylthio)-N-cyclohexylbenzothiazole-2-sulphenamide

Cat. No.: B13824702
CAS No.: 3264-02-6
M. Wt: 429.7 g/mol
InChI Key: WLYQQMMSTRZVRV-UHFFFAOYSA-N
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Description

N-(Benzothiazol-2-ylthio)-N-cyclohexylbenzothiazole-2-sulphenamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is known for its significant applications in various fields, including medicinal chemistry, material science, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzothiazol-2-ylthio)-N-cyclohexylbenzothiazole-2-sulphenamide typically involves the reaction of 2-mercaptobenzothiazole with cyclohexylamine in the presence of a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common oxidizing agents used in this synthesis include hydrogen peroxide and sodium hypochlorite .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is isolated through filtration and purification processes such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(Benzothiazol-2-ylthio)-N-cyclohexylbenzothiazole-2-sulphenamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(Benzothiazol-2-ylthio)-N-cyclohexylbenzothiazole-2-sulphenamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Benzothiazol-2-ylthio)-N-cyclohexylbenzothiazole-2-sulphenamide involves its interaction with specific molecular targets. In biological systems, it is known to inhibit enzymes such as DNA gyrase and dihydroorotase, which are crucial for bacterial replication and survival. The compound’s ability to form stable complexes with metal ions also contributes to its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual benzothiazole moieties and the presence of a cyclohexyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound in various applications.

Properties

CAS No.

3264-02-6

Molecular Formula

C20H19N3S4

Molecular Weight

429.7 g/mol

IUPAC Name

N,N-bis(1,3-benzothiazol-2-ylsulfanyl)cyclohexanamine

InChI

InChI=1S/C20H19N3S4/c1-2-8-14(9-3-1)23(26-19-21-15-10-4-6-12-17(15)24-19)27-20-22-16-11-5-7-13-18(16)25-20/h4-7,10-14H,1-3,8-9H2

InChI Key

WLYQQMMSTRZVRV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(SC2=NC3=CC=CC=C3S2)SC4=NC5=CC=CC=C5S4

Origin of Product

United States

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